molecular formula C4H10Cl2N4S B6238767 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 74784-49-9

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No. B6238767
CAS RN: 74784-49-9
M. Wt: 217.1
InChI Key:
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Description

The compound “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like “2-Aminoethyl ether dihydrochloride” are soluble in water .

Scientific Research Applications

Biological Activity of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural versatility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their pharmacological effectiveness. These compounds have been identified as crucial scaffolds in drug discovery, with potential applications in designing new therapeutic agents. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles has shown to produce a synergistic effect in many cases, highlighting their importance in medicinal chemistry (Lelyukh, 2019).

Synthesis and Structural Significance

The synthesis strategies for thiadiazolotriazines, closely related to 1,3,4-thiadiazoles, reveal the importance of these compounds as intermediates in developing novel biologically active compounds. Such synthesis approaches underscore the structural and functional versatility of the thiadiazole core in creating compounds with potential medicinal applications (Abdel-Wahab, 2017).

Pharmacological Activities and Applications

Extensive research on 1,3,4-thiadiazole derivatives has demonstrated their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This broad spectrum of activities, attributed to the toxophoric N2C2S moiety, emphasizes the potential of these derivatives in drug development and the design of hybrid molecules combining different pharmacophores for enhanced biological profiles (Mishra et al., 2015).

Safety and Hazards

The safety and hazards associated with handling and using “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” would depend on its specific properties. Always refer to the Safety Data Sheet (SDS) for information on hazards, safe handling, and emergency procedures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with thiocarbonyl diimidazole to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with nitrous acid to form the desired product, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminoethanethiol", "thiocarbonyl diimidazole", "nitrous acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanethiol with thiocarbonyl diimidazole in anhydrous dichloromethane to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.", "Step 2: Reaction of 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol with nitrous acid in aqueous hydrochloric acid to form 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine.", "Step 3: Conversion of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine to the dihydrochloride salt form by reaction with hydrochloric acid." ] }

CAS RN

74784-49-9

Molecular Formula

C4H10Cl2N4S

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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